7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Antitubulin Agents Microtubule Depolymerization Cancer Cell Proliferation

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1935580-38-3, MW 168.58, C6H5ClN4) is a halogenated pyrrolo[3,2-d]pyrimidine that serves as a 9-deazapurine analog with the pyrrolo[3,2-d]pyrimidine scaffold acting as a close purine mimetic. The compound features a chlorine atom at the 7-position and an amine group at the 2-position of the fused bicyclic heteroaromatic system.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B11913784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=NC=C2N1)N)Cl
InChIInChI=1S/C6H5ClN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)
InChIKeyRQFLWVLXXCFHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Structural and Functional Baseline for Procurement Decisions


7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1935580-38-3, MW 168.58, C6H5ClN4) is a halogenated pyrrolo[3,2-d]pyrimidine that serves as a 9-deazapurine analog with the pyrrolo[3,2-d]pyrimidine scaffold acting as a close purine mimetic [1]. The compound features a chlorine atom at the 7-position and an amine group at the 2-position of the fused bicyclic heteroaromatic system [2]. This structural arrangement defines its utility as a synthetic intermediate and a core scaffold for kinase inhibitor development programs, with the pyrrolo[3,2-d]pyrimidine regioisomer demonstrating superior potency compared to its pyrrolo[2,3-d]pyrimidine counterpart in multiple biological contexts [3]. The 7-chloro substituent provides a strategic handle for further functionalization via nucleophilic aromatic substitution reactions, positioning this compound as a versatile building block in medicinal chemistry campaigns targeting antiproliferative and kinase-related indications.

Why Generic Substitution Fails for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine in Scientific Procurement


Substitution of 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with alternative pyrrolopyrimidine regioisomers or differently halogenated analogs is contraindicated by three interdependent factors: regioisomer-dependent potency differentials, halogen-specific antiproliferative profiles, and position-specific reactivity for downstream derivatization. Pyrrolo[3,2-d]pyrimidine analogs demonstrate greater potency than their pyrrolo[2,3-d]pyrimidine regioisomers in antitubulin assays [1]. Within the [3,2-d] series, halogen substitution at C2/C4 positions imparts antiproliferative activity with EC50 values ranging from 14 nM to 14.5 μM depending on substitution pattern and cell line context [2]. The 7-chloro variant provides distinct synthetic accessibility compared to the 7-bromo analog (MW 213.04) for nucleophilic displacement reactions, with the chloro leaving group offering an optimal balance between reactivity and stability in cross-coupling applications . The unsubstituted parent scaffold (5H-pyrrolo[3,2-d]pyrimidin-2-amine, MW 134.14) lacks both the halogen handle for derivatization and the enhanced antiproliferative activity conferred by halogenation.

Quantitative Differentiation Evidence for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Comparative Activity and Selectivity Data


Pyrrolo[3,2-d]pyrimidine Regioisomers Demonstrate Superior Antiproliferative Potency Versus Pyrrolo[2,3-d]pyrimidine Analogs

In a direct head-to-head comparison of regioisomeric pyrrolopyrimidine scaffolds, pyrrolo[3,2-d]pyrimidine analogs exhibited greater potency than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays [1]. The study evaluated nine substituted pyrrolo[3,2-d]pyrimidines alongside corresponding pyrrolo[2,3-d]pyrimidine regioisomers, with the [3,2-d] series consistently demonstrating superior activity [1]. This regioisomeric preference establishes the pyrrolo[3,2-d]pyrimidine core as the scaffold of choice for programs targeting microtubule depolymerization mechanisms.

Antitubulin Agents Microtubule Depolymerization Cancer Cell Proliferation

Halogenated Pyrrolo[3,2-d]pyrimidines Exhibit Broad Antiproliferative Activity with EC50 Values Ranging from 14 nM to 14.5 μM Across Cancer Cell Lines

Halogenated pyrrolo[3,2-d]pyrimidine analogs demonstrate potent antiproliferative activity against a wide spectrum of cancer cell lines, with EC50 values spanning 0.014 μM to 14.5 μM [1]. The unsubstituted parent scaffold lacks this halogen-dependent activity enhancement, as halogenation at C2 and C4 positions was found to impart antiproliferative activity [2]. The mechanism involves cellular accumulation in G2/M phase without apoptosis induction and is mediated through DNA alkylation [1][2].

Antiproliferative Agents DNA Damage Mechanism Cancer Therapeutics

N5 Substitution on Halogenated Pyrrolo[3,2-d]pyrimidines Reduces EC50 by Up to 7-Fold Against Leukemia Cells and Increases Maximum Tolerated Dose from 5-10 mg/kg to 40 mg/kg

Strategic N5 alkyl substitution on halogenated pyrrolo[3,2-d]pyrimidines dramatically improves the therapeutic index: N5-substituted derivatives maintain comparable cell line activity (EC50 values 0.83-7.3 μM) while significantly decreasing toxicity, with maximum tolerated dose (MTD) increasing from 5-10 mg/kg to 40 mg/kg in mouse models [1]. N5 substitution reduced EC50 against CCRF-CEM leukemia cells by up to 7-fold [2]. The unsubstituted N5 analogs exhibit rapid metabolism with plasma half-life of approximately 30 minutes, whereas N5 substitution slows metabolic conversion to the parent unsubstituted analog [1].

Toxicity Tuning Pharmacokinetic Optimization Leukemia Therapeutics

Pyrrolo[3,2-d]pyrimidine Scaffold Enables Type II Kinase Inhibition with Improved Cellular Potency and Selectivity Versus Type I Inhibitors

Pyrrolo[3,2-d]pyrimidine derivatives function as type II kinase inhibitors, occupying the DFG-out inactive conformation of kinase insert domain receptor (KDR/VEGFR2) [1]. Compared with type I kinase inhibitors that target the ATP-binding site in the active conformation, type II inhibitors demonstrate advantages including greater cellular potency and improved kinase selectivity [1]. The scaffold supports non-ATP competitive inhibition through binding to an allosteric pocket adjacent to the ATP site, a mechanism that often translates to reduced off-target kinase inhibition and improved safety margins.

Kinase Inhibitors KDR/VEGFR2 Type II Inhibition

7-Chloro Substituent Enables Selective Nucleophilic Aromatic Substitution for N-(Heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine Synthesis

The 2-chloro substituent on pyrrolo[3,2-d]pyrimidine serves as a strategic leaving group for palladium-catalyzed coupling reactions with heteroaryl amines to form N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines [1]. This synthetic methodology is documented in patent literature as a key route to diverse pyrrolopyrimidine-based kinase inhibitors and antiproliferative agents [1]. In contrast, the 7-bromo analog, while offering enhanced leaving group capability for some cross-couplings, introduces higher molecular weight (MW 213.04 vs. 168.58) and potential metabolic instability concerns associated with the carbon-bromine bond .

Cross-Coupling Reactions Synthetic Building Blocks Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine


Lead Optimization Programs Targeting Microtubule Dynamics and Antitubulin Mechanisms

Based on direct regioisomeric comparison evidence showing pyrrolo[3,2-d]pyrimidine analogs are more potent than pyrrolo[2,3-d]pyrimidine regioisomers in microtubule depolymerization and cellular proliferation assays [1], 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine serves as the optimal starting scaffold for medicinal chemistry campaigns targeting colchicine-site microtubule depolymerizing agents. Programs selecting this compound over the [2,3-d] regioisomer benefit from established submicromolar potency and demonstrated 2-digit nanomolar GI50 values against tumor cell lines in NCI-60 panel screening [1].

Kinase Inhibitor Discovery Requiring Type II Inhibition for Enhanced Selectivity

For kinase drug discovery programs prioritizing selectivity over ATP-competitive type I inhibition, the pyrrolo[3,2-d]pyrimidine scaffold enables type II kinase inhibition through DFG-out conformation binding to targets such as KDR/VEGFR2 [2]. This mechanism provides improved kinase selectivity and cellular potency advantages over type I inhibitors [2]. 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine offers the core scaffold and the 7-chloro handle for further optimization of kinase selectivity profiles.

Antiproliferative Lead Development with Independent Activity-Toxicity Optimization

Research programs requiring tunable antiproliferative activity with decoupled toxicity profiles should select 7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine for its accessible N5 position. Evidence demonstrates that N5 substitution reduces EC50 against CCRF-CEM leukemia cells by up to 7-fold while increasing MTD from 5-10 mg/kg to 40 mg/kg [3][4]. This compound preserves the unsubstituted N5 position required for subsequent optimization, unlike N5-blocked analogs that preclude this critical activity-toxicity tuning vector.

Parallel Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is specifically suited for library synthesis campaigns employing palladium-catalyzed coupling with heteroaryl amines to generate N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine derivatives [5]. The 7-chloro substituent provides sufficient leaving group capability for SNAr and cross-coupling reactions while maintaining 21% lower molecular weight than the corresponding 7-bromo analog (168.58 vs. 213.04), facilitating efficient library construction with favorable physicochemical starting points .

Quote Request

Request a Quote for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.